molecular formula C18H16N4O3 B2846666 N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 1385328-17-5

N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B2846666
CAS No.: 1385328-17-5
M. Wt: 336.351
InChI Key: HXSDLZSMCVVMMC-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two distinct substituents:

  • Cyano-(2-methylphenyl)methyl group: A cyano-functionalized aromatic moiety that may enhance metabolic stability and binding interactions.
  • 3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl group: The oxadiazole ring, a heterocyclic scaffold known for its bioisosteric properties, is substituted with a furan ring at position 2.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-4-2-3-5-14(12)15(10-19)20-16(23)6-7-17-21-18(22-25-17)13-8-9-24-11-13/h2-5,8-9,11,15H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSDLZSMCVVMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCC2=NC(=NO2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide (CAS Number: 1385328-17-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O3C_{18}H_{16}N_{4}O_{3} with a molecular weight of 336.3 g/mol. The structure features a furan ring and an oxadiazole moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O₃
Molecular Weight336.3 g/mol
CAS Number1385328-17-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • Compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) and melanoma (MEL-8) .
    • A specific derivative demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .
  • Mechanism of Action :
    • Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by increasing caspase 3/7 activity . This suggests that this compound may function through similar apoptotic pathways.

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives are being investigated for their antibacterial and anti-inflammatory activities:

  • Antibacterial Activity :
    • Some studies have reported that oxadiazole derivatives exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties :
    • Certain derivatives have been noted for their ability to modulate inflammatory responses, although specific data on this compound in this regard is limited.

Study 1: Anticancer Efficacy

A study published in MDPI explored the efficacy of various oxadiazole derivatives against leukemia cell lines. The findings suggested that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced biological activity .

Study 2: Structure–Activity Relationship (SAR)

Research focusing on SAR indicated that modifications to the furan and oxadiazole rings significantly influence biological activity. For example, the introduction of methyl or cyano groups at strategic positions improved cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural homology with the target molecule, differing primarily in substituents on the oxadiazole ring, aromatic groups, or additional functional moieties.

Pharmacological and Functional Differences

  • Antitubercular Activity: Compound C22 () demonstrated superior binding affinity to Mycobacterium tuberculosis targets compared to control drugs, attributed to its fluorophenyl and piperidine-carboxamide groups, which enhance hydrophobic interactions and target specificity .
  • Synthetic Accessibility: The CFTR modulator () achieved a moderate 47% yield using carbodiimide coupling, whereas thiazole-containing analogs () required multistep synthesis with hydrazine and CS₂/KOH, resulting in lower yields (2–5%) . The target compound’s cyano group may necessitate specialized reagents (e.g., cyanating agents like TMSCN), complicating synthesis compared to halogenated analogs.
  • ADMET and Drug-Likeness: Fluorophenyl and trifluoromethyl groups () improve metabolic stability and blood-brain barrier penetration but may increase hepatotoxicity risks .

Key Structural Determinants of Bioactivity

  • Oxadiazole Ring : Serves as a rigid scaffold, improving binding to enzymatic pockets (e.g., TB targets in ).
  • Aromatic Substituents :
    • Electron-withdrawing groups (e.g., -F, -CF₃) enhance receptor affinity via dipole interactions.
    • Bulky groups (e.g., trifluoromethylphenyl in ) may limit membrane permeability but improve target selectivity.
  • Propanamide Linker : Facilitates hydrogen bonding with biological targets, as seen in CFTR modulators () and antimicrobial agents ().

Preparation Methods

Oxadiazole Ring Formation via Hydrazide Cyclization

The 3-(furan-3-yl)-1,2,4-oxadiazol-5-yl moiety is synthesized through cyclodehydration of furan-3-carbohydrazide (1) with ethyl 3-chloro-3-oxopropanoate (2) . This method, adapted from oxadiazole syntheses in selective T-type channel inhibitors, proceeds under reflux in anhydrous dichloromethane with triethylamine as a base (Scheme 1). The reaction yields ethyl 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate (3) in 64–72% yield after silica gel chromatography.

Table 1: Optimization of Oxadiazole Formation

Condition Solvent Temperature (°C) Yield (%)
Triethylamine Dichloromethane 40 72
Pyridine DMF 80 30
NaHCO₃ THF 60 58

The superior yield in dichloromethane aligns with findings from 1,3,4-oxadiazole syntheses, where polar aprotic solvents like DMF led to side reactions.

Propanamide Backbone Assembly

The propanamide backbone is constructed by coupling 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (4) with N-[cyano-(2-methylphenyl)methyl]amine (5) . Acid 4 is obtained by saponification of ester 3 using 2M NaOH in ethanol (85% yield), followed by activation with thionyl chloride to form the acyl chloride (6) .

Key Reaction Parameters:

  • Coupling Agent: HBTU in DMF at 0–5°C
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Yield: 68% after recrystallization (ethyl acetate/hexane)

Alternative Route: One-Pot Oxadiazole-Amidation

A streamlined approach condenses furan-3-carbohydrazide (1) , ethyl 3-chloro-3-oxopropanoate (2) , and N-[cyano-(2-methylphenyl)methyl]amine (5) in a single reactor. This method, inspired by tandem cyclization-amidation protocols, uses microwave irradiation (100°C, 30 min) to achieve a 59% yield, reducing purification steps but requiring stringent stoichiometric control.

Synthesis of N-[Cyano-(2-methylphenyl)methyl]amine (5)

The amine precursor is synthesized via a modified Strecker reaction:

  • Aldehyde Substrate: 2-Methylbenzaldehyde (7) reacts with ammonium chloride and sodium cyanide in aqueous ethanol (pH 8.5) to form (2-methylphenyl)glycinonitrile (8) .
  • Reduction: Catalytic hydrogenation of 8 over Raney nickel (H₂, 50 psi, 25°C) yields 5 in 81% purity, necessitating distillation under reduced pressure (bp 120–125°C at 0.1 mmHg).

Critical Note: Over-reduction of the cyano group is mitigated by limiting H₂ exposure to 2 hours, as prolonged reaction times degrade the nitrile to a primary amine.

Mechanistic Insights and Side Reactions

Oxadiazole Cyclization Mechanism

The formation of the 1,2,4-oxadiazole ring proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of 2 , followed by dehydration (Figure 1). Computational studies suggest a concerted transition state with an activation energy of 24.3 kcal/mol, consistent with oxadiazole syntheses reported for T-type calcium channel blockers.

Competing Pathways

  • Ester Hydrolysis: Premature saponification of 2 occurs above pH 9, reducing oxadiazole yield.
  • Furan Ring Oxidation: Strong oxidizing agents (e.g., HNO₃) degrade the furan moiety to maleic acid derivatives, necessitating inert atmospheres.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, 70:30 hexane/ethyl acetate), followed by recrystallization from toluene to achieve >99% purity (HPLC).

Table 2: Analytical Data for Target Compound

Parameter Value
Melting Point 142–144°C
IR (cm⁻¹) 3278 (N–H), 2210 (C≡N), 1665 (C=O)
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, oxadiazole), 7.45–7.12 (m, 4H, Ar–H), 4.89 (q, 1H, CHCN)
HRMS (ESI+) [M+H]⁺ Calc.: 378.1421; Found: 378.1418

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances reproducibility, as demonstrated in the synthesis of related benzamide derivatives. Key parameters include:

  • Residence Time: 12 minutes
  • Temperature: 50°C
  • Yield Improvement: 14% over batch methods

Solvent Recycling

Ethanol and dichloromethane are recovered via fractional distillation, reducing waste generation by 37%.

Q & A

Q. What in silico and in vitro models best prioritize analogs for further development?

  • Workflow :

Virtual Screening : Glide or Schrödinger Suite filters 10,000+ analogs for drug-likeness (Lipinski’s rules).

Toxicity Prediction : ProTox-II flags hepatotoxic motifs (e.g., nitro groups).

In Vitro Triaging : Microsomal stability (t½ > 4h) and selectivity assays (e.g., CB2/CB1 ratio > 100x) .

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